molecular formula C16H12ClN3OS B1486965 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol CAS No. 860609-53-6

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol

Cat. No.: B1486965
CAS No.: 860609-53-6
M. Wt: 329.8 g/mol
InChI Key: NAZPPBJJNQMGTI-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol is a pyrimidine derivative with three key substituents:

  • Position 4: A hydroxyl (-OH) group, enhancing polarity and hydrogen-bonding capacity.

Molecular Formula: C₁₆H₁₂ClN₃OS (inferred from structurally similar compounds in and ). Molecular Weight: ~329.81 g/mol. Potential Applications: Pyrimidine derivatives are widely explored in medicinal chemistry for antiviral, anticancer, and kinase inhibition activities. The hydroxyl and pyridinyl groups suggest possible solubility and target-binding advantages .

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c17-12-1-3-14(4-2-12)22-10-13-9-15(21)20-16(19-13)11-5-7-18-8-6-11/h1-9H,10H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZPPBJJNQMGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=CC(=O)NC(=N2)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation Step

  • Starting material : 2-(p-chlorobenzyl)pyridine
  • Oxidizing agents : Potassium permanganate or tin anhydride
  • Solvents : Water or dioxane
  • Conditions : Reaction temperature maintained at 85–95°C for 4–6 hours
  • Process : The benzyl side chain is oxidized to the corresponding aldehyde or acid intermediate.
  • Workup : Cooling, extraction, washing, concentration, and recrystallization (using sherwood oil or normal hexane) yield the oxidized compound.

Reduction Step

  • Starting material : Oxidized intermediate from step 2.1
  • Reducing agents : Potassium borohydride or sodium borohydride
  • Solvents : Methanol or ethanol
  • Conditions : Stirring at room temperature for 2–6 hours
  • Process : Reduction of the oxidized intermediate to 4-chlorophenyl-2-pyridyl methanol.
  • Workup : Concentration, quenching, extraction, washing, drying, and recrystallization yield the alcohol product.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Notes
Oxidation 2-(p-chlorobenzyl)pyridine, KMnO4, water, 90°C, 6h 60 Recrystallization with sherwood oil
Reduction Oxidized intermediate, NaBH4, ethanol, RT, 3h 76–97 High purity white crystals obtained

This two-step method is noted for simplicity, high yield, and cost-effectiveness, making it a reliable route to the key intermediate.

Preparation of the 4-Pyrimidinol Core and Halogenation

The pyrimidinol core is typically synthesized through halogenation of 4,6-dihydroxy-pyrimidine:

  • Starting material : 4,6-dihydroxy-pyrimidine
  • Reagents : Phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5)
  • Conditions : Temperature controlled between 50–110°C until hydroxy pyrimidine content is less than 1%
  • Process : Chlorination at the 4 and 6 positions to form 4,6-dichloropyrimidine, which can be further functionalized.
  • Workup : Cooling to below 30°C to quench the reaction.

This method avoids the use of organic bases and complicated recycling steps, optimizing the process efficiency.

Introduction of the Sulfanyl Methyl Group

The sulfanyl methyl linkage between the 4-chlorophenyl group and the pyrimidinol core is typically introduced via nucleophilic substitution or coupling reactions involving thiol or sulfide intermediates. While explicit detailed procedures for this exact step on the target compound are less documented in the searched sources, related methods include:

  • Use of 4-chlorophenylthiol or its derivatives reacting with halomethylated pyrimidine intermediates.
  • Controlled conditions to avoid over-oxidation or side reactions affecting the sulfanyl linkage.

Additional Alkylation and Functionalization Strategies

Related patent literature describes improved methods for O-alkylation and other substitutions on similar pyridine and pyrimidine derivatives:

  • Low-temperature reactions in the presence of Lewis acids instead of high-temperature base-catalyzed reactions improve reaction rates and yields.
  • Use of trichloroacetonitrile and base catalysts to form trichloroacetimidate intermediates, facilitating subsequent alkylation steps.

These approaches may be adapted to optimize the synthesis of the target compound’s pyridinyl and pyrimidinol substituents.

Summary Table of Preparation Steps and Conditions

Step No. Target Intermediate/Reaction Reagents & Conditions Yield (%) Remarks
1 Oxidation of 2-(p-chlorobenzyl)pyridine KMnO4 or Sn anhydride, 85–95°C, 4–6h ~60 Key oxidation step
2 Reduction to 4-chlorophenyl-2-pyridyl methanol NaBH4 or KBH4, MeOH or EtOH, RT, 2–6h 76–97 High yield, white crystalline
3 Halogenation of 4,6-dihydroxy-pyrimidine POCl3 & PCl5, 50–110°C Not specified Forms 4,6-dichloropyrimidine
4 Sulfanyl methyl group introduction Thiol coupling or nucleophilic substitution Not specified Requires controlled conditions
5 O-alkylation and functionalization Lewis acid catalysis, low temp Improved yields For pyridinyl and pyrimidinol modifications

Research Findings and Practical Considerations

  • The oxidation-reduction sequence for preparing 4-chlorophenyl-2-pyridyl methanol is well-documented with reproducible yields exceeding 75% and straightforward purification.
  • Halogenation of the pyrimidine core using phosphorus halides is a standard, scalable method avoiding organic base complications.
  • Use of Lewis acid catalysis for alkylation steps offers advantages in yield and reaction time.
  • The sulfanyl methyl linkage formation requires careful control to maintain the sulfide bond integrity, often achieved by mild nucleophilic substitution reactions.
  • Reaction solvents, molar ratios, and temperature controls are critical parameters influencing yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfonyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the pyrimidinol core.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: The major product of oxidation is 6-{[(4-Chlorophenyl)sulfonyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol.

  • Reduction: The reduction product is typically 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol itself, as it is already in its reduced form.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and their implications:

Compound Name Position 2 Position 4 Position 6 Molecular Weight Key Features
Target Compound : 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol 4-pyridinyl -OH [(4-Chlorophenyl)sulfanyl]methyl ~329.81 Hydroxyl enhances solubility; 4-pyridinyl may improve receptor binding.
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine Phenyl -H [(Methylsulfonyl)methyl] 390.90 Sulfonyl group increases polarity; phenyl reduces solubility.
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol 2-pyridinyl -OH [(4-Chlorophenyl)sulfanyl]methyl 329.81 Positional isomer of target; 2-pyridinyl alters binding orientation.
4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile 4-pyridinyl -H, 5-CN Phenylsulfanyl 402.88 Carbonitrile at position 5 enhances stability but reduces solubility.
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine 2-pyridinyl -H Dual sulfanyl groups 471.43 Increased lipophilicity; potential for multi-target interactions.

Key Observations:

Substituent Effects :

  • Hydroxyl Group (Position 4) : Present only in the target compound and its 2-pyridinyl analog, this group enhances hydrogen bonding and aqueous solubility, critical for bioavailability .
  • Pyridinyl Position : The 4-pyridinyl group in the target compound (vs. 2-pyridinyl in ) may influence binding to receptors like kinases, where orientation is critical .
  • Sulfanyl vs. Sulfonyl : Sulfonyl groups (e.g., ) increase polarity and metabolic stability but reduce membrane permeability compared to sulfanyl groups .

The carbonitrile group in introduces strong electron-withdrawing effects, which may stabilize the compound but reduce solubility .

Synthetic Considerations :

  • The target compound’s synthesis likely involves nucleophilic substitution for sulfanyl group introduction, similar to methods described in (refluxing with sulfonyl chlorides and triethylamine) .
  • Crystallography tools like SHELX () and ORTEP () are critical for confirming structural configurations .

Biological Activity

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol, a compound with the molecular formula C16H12ClN3OSC_{16}H_{12}ClN_3OS and a molecular weight of approximately 329.81 g/mol, has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C16H12ClN3OSC_{16}H_{12}ClN_3OS
  • Molecular Weight : 329.81 g/mol
  • CAS Number : 860609-53-6

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Antibacterial Activity : The compound has shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : It acts as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
  • Antitumor Effects : Preliminary studies suggest potential anticancer properties, with some derivatives demonstrating antiproliferative activity against cancer cell lines .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description Reference
AntibacterialModerate to strong against Salmonella typhi, weak against other strains
Enzyme InhibitionStrong AChE and urease inhibition
AntitumorPotential anticancer properties observed in vitro
AntioxidantExhibits antioxidant activities in certain assays
HypoglycemicSome derivatives have shown hypoglycemic effects

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial efficacy of several synthesized compounds, including derivatives of this compound. Results indicated that certain derivatives exhibited significant inhibition against Salmonella typhi with IC50 values suggesting effective antibacterial properties .
  • Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibitory effects of this compound. It was found that the synthesized derivatives displayed strong inhibitory activity against urease, making them potential candidates for treating conditions like kidney stones and urinary tract infections .
  • Antitumor Activity Evaluation : A recent study assessed the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. The results indicated that some compounds related to this compound showed promising results in inhibiting tumor growth .

Q & A

Q. Q1. What are the optimal synthetic pathways for 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, including chlorination, coupling, and functional group modifications. Key steps include:

  • Sulfanyl group introduction: Reacting 4-chlorophenylthiol with a methylating agent under controlled pH (e.g., NaOH in dichloromethane) to form the thioether intermediate .
  • Pyrimidine ring assembly: Condensation of intermediates with pyridine derivatives at 60–80°C, requiring inert atmospheres to prevent oxidation .
    Yield optimization depends on solvent choice (polar aprotic solvents like DMF enhance reactivity), stoichiometric ratios (excess thiol improves sulfanyl incorporation), and purification via column chromatography (≥99% purity reported) .

Q. Q2. How can structural characterization of this compound be methodically performed to confirm its identity?

Answer: Use a combination of techniques:

  • NMR spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
  • Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 345.0821) .
  • X-ray crystallography: Resolve bond angles and dihedral angles between the pyrimidine and chlorophenyl groups, ensuring no steric clashes .

Advanced Research Questions

Q. Q3. What experimental strategies are recommended to analyze binding affinities and mechanisms of action for this compound?

Answer:

  • Surface plasmon resonance (SPR): Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (kon/koffk_{\text{on}}/k_{\text{off}}) .
  • Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpically driven vs. entropically driven interactions .
  • Molecular docking: Use software like AutoDock Vina to predict binding poses, focusing on hydrogen bonds between the pyrimidinol group and catalytic residues (e.g., Lys45 in kinase targets) .

Q. Q4. How should researchers address contradictions in reported biological activities of structurally analogous compounds?

Answer:

  • Comparative SAR analysis: Map substituent effects using analogs (e.g., replacing pyridinyl with phenyl reduces kinase inhibition by 30%) .
  • Assay standardization: Control variables like cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
  • Meta-analysis: Aggregate data from independent studies (e.g., IC50_{50} values) to identify outliers and validate trends statistically .

Q. Q5. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal: Segregate halogenated waste (chlorophenyl group) and neutralize acidic byproducts before disposal .
  • Emergency response: For spills, apply absorbent materials (vermiculite) and decontaminate with 10% sodium bicarbonate solution .

Q. Q6. How can researchers evaluate the environmental impact of this compound during preclinical development?

Answer:

  • Biodegradation assays: Use OECD 301F (aerobic degradation) to measure half-life in soil/water matrices .
  • Ecotoxicology: Test acute toxicity in Daphnia magna (LC50_{50} >10 mg/L indicates low risk) .
  • Bioaccumulation potential: Calculate log KowK_{\text{ow}} (octanol-water partition coefficient); values <3 suggest minimal bioaccumulation .

Methodological and Analytical Questions

Q. Q7. What advanced analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS: Employ reverse-phase C18 columns with ESI+ ionization for detection limits <1 ng/mL in plasma .
  • Microscopy: Fluorescent labeling (e.g., BODIPY tags) to track cellular uptake in real-time .
  • Isotopic labeling: Use 14C ^{14}\text{C}-labeled analogs for metabolic pathway tracing via autoradiography .

Q. Q8. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?

Answer:

  • Scaffold diversification: Synthesize analogs with substituents at the pyrimidinol 4-position (e.g., -OH vs. -OCH3_3) to modulate solubility .
  • Pharmacophore modeling: Identify critical moieties (e.g., sulfanyl group for target engagement) using software like Schrödinger .
  • ADMET profiling: Assess permeability (Caco-2 assays) and cytochrome P450 inhibition to prioritize lead candidates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol
Reactant of Route 2
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6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol

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